

# Independent Verification of OBT076 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antibody-drug conjugate (ADC) OBT076 (also known as MEN1309) with other approved ADCs, based on publicly available research findings. The information is intended to assist in the independent verification of OBT076's performance and to provide context for its potential therapeutic applications.

## **Executive Summary**

OBT076 is a first-in-class antibody-drug conjugate targeting CD205, a protein expressed on various solid tumors and hematological malignancies.[1] Preclinical and early clinical data suggest that OBT076 has the potential to be an effective anti-cancer agent. This guide summarizes the available quantitative data on OBT076 and compares its mechanism of action and available performance data with three commercially successful ADCs: Trastuzumab deruxtecan (Enhertu®), Sacituzumab govitecan (Trodelvy®), and Enfortumab vedotin (Padcev®).

## **Data Presentation**

Table 1: Preclinical Cytotoxicity of OBT076 in B-cell Lymphoma Cell Lines



| Cell Line Type                               | Number of Cell<br>Lines | Median IC50<br>(pM) | 95%<br>Confidence<br>Interval (pM) | Apoptosis<br>Induction (at 1<br>nM) |
|----------------------------------------------|-------------------------|---------------------|------------------------------------|-------------------------------------|
| Diffuse Large B-<br>cell Lymphoma<br>(DLBCL) | 42                      | 200                 | 15 - 20,000                        | 59.5% of cell<br>lines              |
| Mantle Cell<br>Lymphoma<br>(MCL)             |                         |                     |                                    |                                     |
| Marginal Zone<br>Lymphoma<br>(MZL)           | _                       |                     |                                    |                                     |
| Chronic<br>Lymphocytic<br>Leukemia (CLL)     | _                       |                     |                                    |                                     |
| Control (Human<br>IgG-DM4)                   | 42                      | 20,000              | 13,000 - 70,000                    | N/A                                 |

Source: Data compiled from preclinical studies on MEN1309/OBT076.[1][2]

# Table 2: Preliminary Clinical Efficacy of OBT076 (Phase 1 Studies)



| Clinical Trial ID              | Cancer Type                                             | Treatment Regimen                                                | Key Efficacy<br>Results                                                                                                                                                                                                                                                                                                 |
|--------------------------------|---------------------------------------------------------|------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT04064359                    | Advanced/Metastatic<br>Solid Tumors                     | OBT076 monotherapy<br>(dose escalation from<br>1.6 to 3.5 mg/kg) | Recommended Phase 2 dose: 3.0 mg/kg.[3] [4] 7 patients showed clinical benefit. One gastric cancer patient had a major response with disappearance of ascites and metastatic adenopathy.[3][4] Two patients with low PD-L1 expression had near-complete responses after sequential treatment with pembrolizumab. [3][4] |
| NCT03403725<br>(SHUTTLE study) | Metastatic Solid<br>Tumors and Non-<br>Hodgkin Lymphoma | OBT076 monotherapy<br>(dose escalation)                          | Supported the clinical development of OBT076 in CD205-positive tumors.[5]                                                                                                                                                                                                                                               |
| NCT04064359<br>(Combination)   | Chemo-refractory<br>Advanced Solid<br>Tumors            | OBT076 (2.0-2.5<br>mg/kg) followed by a<br>checkpoint inhibitor  | A patient with advanced gastric cancer showed a ~40% tumor shrinkage after 2 cycles of OBT076, and a complete response after 2 more cycles of OBT076 and 1 cycle of pembrolizumab.[6][7]                                                                                                                                |





**Table 3: Comparison of OBT076 with Approved** 

**Antibody-Drug Conjugates** 

| Feature                         | OBT076<br>(MEN1309)                                        | Trastuzumab<br>deruxtecan<br>(Enhertu®)                                                                                                                    | Sacituzumab<br>govitecan<br>(Trodelvy®)                                                                                | Enfortumab<br>vedotin<br>(Padcev®)                                           |
|---------------------------------|------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Target Antigen                  | CD205 (DEC-<br>205, LY75)[1]                               | HER2 (Human<br>Epidermal<br>growth factor<br>Receptor 2)[8][9]<br>[10]                                                                                     | TROP-2<br>(Trophoblast cell-<br>surface antigen<br>2)[11][12]                                                          | Nectin-4[13][14]<br>[15]                                                     |
| Payload<br>(Cytotoxin)          | DM4 (a<br>maytansinoid<br>microtubule<br>inhibitor)[1]     | Deruxtecan (a<br>topoisomerase I<br>inhibitor)[8][9][16]                                                                                                   | SN-38 (an active metabolite of irinotecan, a topoisomerase I inhibitor)[11][12]                                        | Monomethyl auristatin E (MMAE, a microtubule- disrupting agent) [13][14][15] |
| Linker Type                     | Cleavable (N-succinimidyl-4-(2-pyridyldithio)butanoate)[1] | Enzymatically cleavable (peptide-based) [16]                                                                                                               | Hydrolyzable<br>(CL2A)[11][17]                                                                                         | Protease-<br>cleavable[13][15]                                               |
| Approved<br>Indications         | Investigational                                            | HER2-positive<br>breast cancer,<br>HER2-low breast<br>cancer, HER2-<br>mutant non-small<br>cell lung cancer,<br>HER2-positive<br>gastric<br>cancer[10][16] | Metastatic triple- negative breast cancer, metastatic urothelial cancer, HR- positive/HER2- negative breast cancer[12] | Advanced or metastatic urothelial cancer[13][14] [15]                        |
| Drug-to-Antibody<br>Ratio (DAR) | Not explicitly stated in reviewed sources                  | ~8[16]                                                                                                                                                     | ~7.6-8[12][17]<br>[18]                                                                                                 | Not explicitly stated in reviewed sources                                    |



## Experimental Protocols In Vitro Cytotoxicity Assay (General Protocol)

This protocol outlines a general method for assessing the cytotoxic effects of an ADC on cancer cell lines, based on standard laboratory practices.

- Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media and conditions.
- Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic payload.
- Incubation: The plates are incubated for a period of 72 to 120 hours.
- Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

## In Vivo Xenograft Model (General Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.

- Cell Implantation: Human tumor cells are implanted subcutaneously into the flank of immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a specified size.
- Treatment Administration: Mice are randomized into treatment groups and receive intravenous injections of the ADC, a vehicle control, or a control antibody.
- Tumor Measurement: Tumor volume is measured at regular intervals using calipers.



- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
- Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the control group.

## Mandatory Visualization Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

**OBT076 Mechanism of Action** 





Click to download full resolution via product page

Comparative ADC Workflow





Click to download full resolution via product page

#### CD205 Signaling Pathway

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Targeting CD205 with the antibody drug conjugate MEN1309/OBT076 is an active new therapeutic strategy in lymphoma models PMC [pmc.ncbi.nlm.nih.gov]
- 2. oxford-biotherapeutics.lon1.cdn.digitaloceanspaces.com [oxford-biotherapeutics.lon1.cdn.digitaloceanspaces.com]
- 3. ascopubs.org [ascopubs.org]

### Validation & Comparative



- 4. ascopubs.org [ascopubs.org]
- 5. Menarini Ricerche Announces Publication of Pre-clinical Data of the First-in-class Antibody-drug Conjugate MEN1309/OBT076, Currently in Phase I Clinical Development -BioSpace [biospace.com]
- 6. AACR 2022: Oxford BioTherapeutics to Present Potential Novel Immuno-Oncology Mechanism in Combination with Checkpoint Inhibitors for Experimental ADC Medicine OBT076 [prnewswire.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Trastuzumab deruxtecan Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Sacituzumab govitecan Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Advancements in Therapy for Bladder Cancer: Enfortumab Vedotin PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of OBT076 Research Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384461#independent-verification-of-published-mb076-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com